molecular formula C12H15ClN2O B8294492 1-[2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole

1-[2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole

Cat. No.: B8294492
M. Wt: 238.71 g/mol
InChI Key: RZIGPGIBLNULOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-2-methylbenzimidazole

InChI

InChI=1S/C12H15ClN2O/c1-10-14-11-4-2-3-5-12(11)15(10)7-9-16-8-6-13/h2-5H,6-9H2,1H3

InChI Key

RZIGPGIBLNULOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCOCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A. A mineral oil suspension of sodium hydride (0.91 g, 50%, 37.8 mmol) was washed with hexane and dried under vacuum, then suspended in dimethylsulfoxide (20 mL). The mixture was cooled to 0° C., and a solution of 2-methyl-1H-benzimidazole (5.00 g, 37.8 mmol) was added dropwise with stirring. The mixture was stirred for 5 hours with warming to ambient temperature, then was treated dropwise with a solution of chloroethyl ether (8.90 mL, 75.6 mmol). Sodium iodide (2.83 g, 18.9 mmol) was added, and the mixture was heated to 90° C. for 18 hours. After being cooled to ambient temperature, the reaction mixture was poured into 400 mL ethyl acetate, and washed with water (3×400 mL). The aqueous phases were back-extracted in sequence with ethyl acetate (400 mL). The organic phases were combined, dried over anhydrous magnesium sulfate, filtered and evaporated. The residual oil was separated by flash chromatography to afford the product, 1-[ 2-(2-chloroethoxy)ethyl]-2-methyl-1H-benzimidazole, as a white solid, m.p. 96°-98° C. 1H NMR (CDCl3): 7.74-7.64 (1H, m); 7.31-7.20 (3H, m); 4.31 (2H, t, J=5.4 Hz); 3.81 (2H, t, J=5.4 Hz); 3.59 (2H, t, J=5.1 Hz); 3.51 (2H, t, J=5.1 Hz); 2.64 (3H, s).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
2.83 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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